molecular formula C19H18ClN3O3 B7711675 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)butanamide

4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)butanamide

Cat. No.: B7711675
M. Wt: 371.8 g/mol
InChI Key: ZUBSNHQJKBHSPL-UHFFFAOYSA-N
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Description

4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)butanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the oxadiazole ring, along with the chlorophenyl and methoxyphenyl groups, contributes to its unique chemical properties and potential therapeutic benefits.

Properties

IUPAC Name

4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O3/c1-25-14-11-9-13(10-12-14)21-17(24)7-4-8-18-22-19(23-26-18)15-5-2-3-6-16(15)20/h2-3,5-6,9-12H,4,7-8H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUBSNHQJKBHSPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)butanamide typically involves a multi-step process. One common method starts with the preparation of the oxadiazole ring. This can be achieved by reacting 2-chlorobenzohydrazide with an appropriate carboxylic acid derivative under cyclization conditions to form the 1,2,4-oxadiazole ring. The resulting intermediate is then subjected to further reactions to introduce the butanamide moiety and the methoxyphenyl group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient cyclization and subsequent functional group modifications. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or demethoxylated products.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research suggests that it may be useful in developing new therapeutic agents for treating various diseases.

    Industry: The compound’s chemical properties make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)butanamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, leading to inhibition or activation of various biological processes. The chlorophenyl and methoxyphenyl groups may enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-1,3,4-oxadiazole: Another oxadiazole derivative with similar structural features.

    2-(2-chlorophenyl)-1,3,4-oxadiazole: A compound with a similar oxadiazole ring but different substitution patterns.

    4-(4-methoxyphenyl)-1,2,4-triazole: A triazole derivative with a methoxyphenyl group.

Uniqueness

4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)butanamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

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